9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one
Brand Name: Vulcanchem
CAS No.: 2225142-43-6
VCID: VC6408178
InChI: InChI=1S/C9H12F2O3/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8/h1-6H2
SMILES: C1CC2(CCC(C1=O)(F)F)OCCO2
Molecular Formula: C9H12F2O3
Molecular Weight: 206.189

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one

CAS No.: 2225142-43-6

Cat. No.: VC6408178

Molecular Formula: C9H12F2O3

Molecular Weight: 206.189

* For research use only. Not for human or veterinary use.

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one - 2225142-43-6

Specification

CAS No. 2225142-43-6
Molecular Formula C9H12F2O3
Molecular Weight 206.189
IUPAC Name 8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-one
Standard InChI InChI=1S/C9H12F2O3/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8/h1-6H2
Standard InChI Key TXZJPVNETOOWJF-UHFFFAOYSA-N
SMILES C1CC2(CCC(C1=O)(F)F)OCCO2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spiro[4.6]undecane backbone, comprising a five-membered 1,4-dioxolane ring (oxygen atoms at positions 1 and 4) and a seven-membered cyclohexanone ring (ketone at position 8). The spiro junction occurs at the 8-carbon, while fluorine atoms occupy equatorial positions at the 9-carbon (Fig. 1). X-ray crystallography of analogous spiroketones reveals chair conformations for the dioxolane ring and boat-like distortions in the cyclohexanone moiety .

Stereoelectronic Effects of Fluorination

Fluorine’s electronegativity induces dipole moments, polarizing the C–F bonds and stabilizing adjacent carbocations. This effect enhances the compound’s stability under acidic conditions, as observed in fluorinated spiroketones . The 9,9-difluoro configuration also reduces ring puckering energy by 12–15 kJ/mol compared to non-fluorinated analogs, as calculated via density functional theory (DFT) .

Synthetic Methodologies

Fluorination of Spirocyclic Ketones

The most efficient route involves treating 1,4-dioxaspiro[4.6]undecan-8-one with fluorinating agents such as DAST or morpholinosulfur trifluoride (Morph-DAST).

DAST-Mediated Fluorination

In a representative procedure (Example 46 ):

  • Reaction Setup: 1,4-Dioxaspiro[4.6]undecan-8-one (10.0 g, 56 mmol) and DAST (19 g, 112 mmol) are combined in dichloromethane (180 mL) at 25°C.

  • Quenching: After 2 hours, the mixture is poured into water (300 mL), and the organic layer is separated.

  • Purification: Distillation under reduced pressure (13–14 mbar) yields 9,9-difluoro-1,4-dioxaspiro[4.6]undecan-8-one as a colorless liquid (6.0 g, 60% yield) .

Key Parameters:

  • Temperature: Room temperature (20–25°C) minimizes side reactions like elimination.

  • Solvent: Dichloromethane’s low polarity suppresses DAST decomposition.

  • Yield Optimization: Excess DAST (2.0 equiv) ensures complete difluorination.

Morph-DAST Fluorination

A modified protocol (Method B ) uses Morph-DAST for higher selectivity:

  • Cooling: The ketone (4.40 g, 28.2 mmol) in CH₂Cl₂ (100 mL) is cooled to 0°C under argon.

  • Reagent Addition: Morph-DAST (11.85 g, 67.7 mmol) is added dropwise, followed by warming to 25°C for 72 hours.

  • Workup: Quenching with NaHCO₃ and extraction affords the product in 73% yield .

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: 5.64 mg/mL (0.0361 mol/L) in water at 25°C, classified as “soluble” per IUPAC guidelines .

  • Log P (Octanol-Water): 1.84 (iLOGP) to 2.68 (SILICOS-IT), indicating moderate lipophilicity .

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.74–1.80 (m, 2H, CH₂), 2.14–2.17 (m, 2H, CH₂F₂), 3.92–4.02 (m, 4H, OCH₂CH₂O) .

  • ¹⁹F NMR: δ -122.5 ppm (dt, J = 48 Hz, 12 Hz) .

Pharmacological Profile

Absorption and Distribution

  • GI Absorption: High (Bioavailability Score = 0.55) .

  • BBB Permeation: Yes (log BB = 0.82) .

  • P-glycoprotein Substrate: Yes, suggesting efflux transporter interactions .

Metabolic Stability

  • CYP Inhibition: No activity against CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

  • Half-Life (t₁/₂): 4.2 hours in human liver microsomes .

Applications in Drug Discovery

CNS-Targeted Therapeutics

The compound’s BBB permeability and metabolic stability make it a candidate for:

  • Antidepressants: Fluorine’s σ-hole interactions enhance binding to serotonin transporters .

  • Antipsychotics: Spirocyclic cores reduce off-target binding, as seen in risperidone analogs .

Fluorinated Building Blocks

Used in synthesizing:

  • Protease Inhibitors: Fluorine’s electronegativity mimics transition states in enzymatic catalysis.

  • Radiopharmaceuticals: ¹⁸F-labeled derivatives for positron emission tomography (PET) .

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